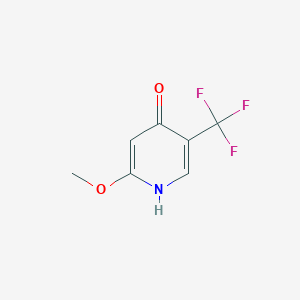

4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

Description

Overview of Pyridine Derivatives in Modern Chemistry

Pyridine derivatives constitute one of the most versatile and widely utilized classes of heterocyclic compounds in contemporary chemical research and industrial applications. The fundamental pyridine structure, characterized by a six-membered aromatic ring containing one nitrogen atom, provides a robust scaffold for molecular modification and functionalization. Recent strategies for pyridine derivative synthesis have evolved significantly, incorporating advanced transition-metal-catalyzed cyclization procedures and sophisticated cross-coupling methodologies that enable the construction of highly functionalized pyridine systems. These developments have been particularly transformative in pharmaceutical chemistry, where pyridine-containing compounds frequently exhibit enhanced bioavailability, improved target selectivity, and favorable pharmacokinetic profiles.

The chemical versatility of pyridine derivatives stems from the unique electronic properties conferred by the nitrogen heteroatom, which introduces both electron-withdrawing characteristics and coordination capabilities to the aromatic system. This dual nature enables pyridine derivatives to participate in diverse chemical transformations, ranging from nucleophilic substitutions to metal-catalyzed coupling reactions. Contemporary research has demonstrated that the strategic incorporation of various functional groups onto the pyridine core can dramatically alter molecular properties, leading to compounds with tailored biological activities and physicochemical characteristics. The development of novel synthetic approaches has enabled chemists to access previously challenging pyridine derivatives with precise regiochemical control and high efficiency.

Modern pharmaceutical research has increasingly recognized the importance of pyridine derivatives as privileged structures in drug discovery programs. Statistical analysis of approved pharmaceutical compounds reveals that pyridine-containing molecules represent a substantial fraction of marketed drugs, spanning therapeutic areas from oncology to infectious diseases. The nitrogen atom in pyridine derivatives can serve multiple roles in biological systems, functioning as a hydrogen bond acceptor, metal coordination site, or electron-withdrawing group that modulates molecular reactivity. This versatility has made pyridine derivatives indispensable tools in medicinal chemistry, where researchers seek to optimize drug-target interactions while maintaining favorable absorption, distribution, metabolism, and excretion properties.

Significance of Trifluoromethylated Pyridines

Trifluoromethylated pyridines represent a particularly important subclass of fluorinated heterocycles, combining the unique properties of the pyridine core with the distinctive characteristics imparted by trifluoromethyl substitution. The trifluoromethyl group is recognized as one of the most influential substituents in modern drug design, contributing to enhanced metabolic stability, improved lipophilicity, and increased binding affinity to biological targets. In the agrochemical industry, more than fifty percent of pesticides launched in recent decades have incorporated fluorine atoms, with approximately forty percent of all fluorine-containing pesticides featuring trifluoromethyl groups, highlighting the commercial significance of these structural motifs.

The biological activities of trifluoromethylated pyridines are attributed to the synergistic combination of fluorine's unique physicochemical properties with the characteristic features of the pyridine heterocycle. Fluorine atoms are highly electronegative and possess small van der Waals radii, enabling them to form strong carbon-fluorine bonds while minimally disrupting molecular geometry compared to hydrogen substitution. The trifluoromethyl group exhibits exceptional chemical and metabolic stability, resisting oxidative degradation that commonly affects other alkyl substituents. This stability translates to improved pharmacological profiles for drug candidates and enhanced field persistence for agricultural applications.

Research investigations have revealed that trifluoromethylated pyridines demonstrate superior biological activities compared to their non-fluorinated counterparts across multiple application domains. In pharmaceutical research, numerous trifluoromethylated pyridine derivatives have progressed through clinical development, with five pharmaceutical products and two veterinary medicines containing trifluoromethylpyridine moieties receiving market approval. The unique electronic properties of the trifluoromethyl group influence molecular interactions with biological targets, often resulting in enhanced binding affinity and selectivity. Additionally, the lipophilic character of trifluoromethyl groups facilitates membrane permeation, improving cellular uptake and bioavailability of therapeutic compounds.

Current synthetic methodologies for trifluoromethylated pyridines have advanced considerably, enabling chemists to introduce trifluoromethyl groups at specific positions on the pyridine ring with high regioselectivity. These developments have been driven by recognition of the importance of positional selectivity in determining biological activity, as the location of trifluoromethyl substitution can dramatically influence molecular properties. Advanced synthetic approaches now permit the preparation of trifluoromethylated pyridines through direct trifluoromethylation of preformed pyridine derivatives or through de novo construction of the pyridine ring using trifluoromethyl-containing building blocks.

Historical Context and Discovery

The development of trifluoromethylated pyridines as important chemical entities traces its origins to early investigations of fluorinated organic compounds in the mid-twentieth century. The first systematic studies of trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, establishing the foundation for understanding fluorine's unique contributions to molecular properties. Subsequent research in the 1930s and 1940s focused on developing practical synthetic methods for introducing trifluoromethyl groups into organic molecules, with significant contributions from industrial laboratories seeking to create new materials and pharmaceuticals with enhanced properties.

The emergence of trifluoromethylated pyridines as commercially important compounds occurred during the latter half of the twentieth century, coinciding with advances in fluorine chemistry and the recognition of fluorinated compounds' therapeutic potential. Fluazifop-butyl became the first trifluoromethylpyridine derivative to enter the agrochemical market, demonstrating the practical utility of this structural class for crop protection applications. This breakthrough paved the way for extensive research into trifluoromethylated pyridine derivatives, leading to the development of more than twenty agrochemical products bearing trifluoromethylpyridine moieties that have received international nomenclature recognition.

Industrial development of trifluoromethylated pyridines has been driven by their exceptional performance characteristics in both pharmaceutical and agricultural applications. The synthesis of these compounds initially relied on harsh reaction conditions and expensive reagents, limiting their widespread adoption. However, continuous improvements in synthetic methodology, particularly the development of milder reaction conditions and more cost-effective processes, have enabled large-scale production of trifluoromethylated pyridines for commercial applications. Modern manufacturing processes utilize vapor-phase reactors with fluidized-bed catalysts to achieve efficient fluorination and chlorination sequences, producing key intermediates like 2,3,5-dichlorotrifluoromethylpyridine that serve as building blocks for numerous commercial products.

Contemporary research continues to expand the applications of trifluoromethylated pyridines across diverse scientific disciplines. Recent investigations have explored their potential in materials science, where their unique electronic properties and thermal stability make them attractive components for advanced functional materials. The development of new synthetic methodologies, including metal-catalyzed trifluoromethylation reactions and radical-based approaches, has opened new avenues for accessing previously inaccessible trifluoromethylated pyridine derivatives with tailored properties for specific applications.

Nomenclature, Synonyms, and CAS Registry

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds, providing a standardized method for identifying this complex molecular structure. The compound is officially designated as this compound, with the numerical prefixes indicating the precise positions of each substituent on the six-membered pyridine ring. This systematic naming approach ensures unambiguous identification of the compound across different scientific disciplines and regulatory frameworks, facilitating communication between researchers and enabling accurate database searches.

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-2-5(12)4(3-11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNACNXZJRBVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273347 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227575-41-8 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227575-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Carbonyl Addition and Cyclization (Metal Reagent Route)

One well-documented approach involves the use of 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one as a synthetic building block, which reacts with metal reagents and 2-haloalkylnitriles in aprotic solvents to form an allyl alcohol intermediate. This intermediate undergoes cyclization and halogenation to yield trifluoromethyl-substituted pyridines.

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | Metal reagent (Zn, Mg, Zn-Ag, Zn-Cu), trialkyl halosilane (e.g., (CH3)3SiCl), aprotic solvent (DMF, DMSO, THF), 50–80°C, 2–10 h | Activation of metal powder with halosilane, then dropwise addition of 1,1,1-trifluoro-4-alkoxy-3-butene-2-ketone and 2-haloacetonitrile |

| 2 | Reaction mixture added to PX5 (PCl5 or PBr5) and/or HCl in organic solvent (dichloromethane, chloroform) | Cyclization and halogenation to form 2-chloro-4-trifluoromethylpyridine |

| 3 | Workup: extraction, drying, distillation | Yield reported ~61.5% |

- The reaction proceeds under nitrogen atmosphere with zinc powder activated by trimethylchlorosilane in DMF at 60°C.

- After formation of the allyl alcohol intermediate, direct reaction with phosphorus pentachloride and dry HCl gas yields the halogenated pyridine.

- The method allows for direct conversion without isolating intermediates, facilitating scalability and efficiency.

Synthesis via Vinyl Ether and Phosphonoacetate Intermediates

A more recent method focuses on the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a close analog, through a multi-step process starting from vinyl n-butyl ether and trifluoroacetic anhydride.

| Step | Description | Conditions | Yield |

|---|---|---|---|

| S1 | Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in presence of acid-binding agent | Mild conditions, controlled atmosphere | Not specified |

| S2 | Reaction of 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate and base under inert atmosphere | Protective atmosphere, first solvent | Mixture of compounds (I and II) |

| S3 | Reaction of compounds I and II with ammonium acetate to form 2-hydroxy-4-trifluoromethylpyridine | Protective atmosphere | 74.0% isolated yield of solid intermediate |

| S4 | Chlorination of 2-hydroxy-4-trifluoromethylpyridine with thionyl chloride and catalytic DMF in 1,2-dichloroethane | Room temperature addition, reflux at 110°C for 4 h | Not specified |

- The method is suitable for large-scale production due to mild reaction conditions and stable intermediates.

- The chlorination step converts the hydroxyl group to a chloro substituent, facilitating further functionalization.

- The intermediate 2-hydroxy-4-trifluoromethylpyridine is isolated as a light yellow solid with a 74% yield, indicating good efficiency.

Comparative Notes on Related Fluorinated Pyridine Syntheses

While direct syntheses of 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine are limited in literature, analogous fluorinated pyridine derivatives such as 4-(difluoromethyl)pyridin-2-amine have been synthesized through scalable, practical methods involving:

- Use of 2,2-difluoroacetic anhydride and ethyl vinyl ether to form fluorinated enones.

- Subsequent condensation with methoxylamine hydrochloride and zinc reduction steps.

- Avoidance of sealed vessels and harsh fluorinating agents to improve safety and scalability.

This strategy highlights the potential for adapting such fluorinated ketone intermediates and nucleophilic substitution reactions to prepare related trifluoromethylated pyridines with hydroxyl and methoxy groups.

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Metal Reagent Carbonyl Addition | 1,1,1-Trifluoro-4-alkoxy-3-butene-2-ketone, 2-haloalkylnitrile | Zn powder, trialkyl halosilane, PX5, HCl | 50–80°C, aprotic solvent, 2–10 h | ~61.5% | Direct conversion, scalable, requires inert atmosphere |

| Vinyl Ether Route | Vinyl n-butyl ether, trifluoroacetic anhydride | Trimethylphosphonoacetate, ammonium acetate, thionyl chloride, DMF | Mild, inert atmosphere, reflux for chlorination | 74% (intermediate) | Stable intermediates, suitable for large scale |

| Fluorinated Pyridine Analogs | 2,2-Difluoroacetic anhydride, ethyl vinyl ether | Methoxylamine hydrochloride, zinc, acid | Multi-step, mild conditions | 60% (analogous compound) | Avoids harsh fluorination, practical for scale-up |

The preparation of this compound can be effectively approached via strategies involving trifluoromethylated enone intermediates and subsequent cyclization and functional group transformations. The metal reagent-mediated carbonyl addition and vinyl ether-based multi-step syntheses offer robust, scalable routes with moderate to good yields. These methods emphasize controlled reaction conditions, use of aprotic solvents, and careful handling of halogenating agents to achieve high purity and yield.

The reviewed literature demonstrates that adapting these approaches with appropriate modifications can provide efficient access to the target compound, facilitating its use in research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the trifluoromethyl group or alter the pyridine ring.

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Agrochemical Applications

The primary application of 4-hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is in the development of agrochemicals. Its derivatives have been utilized in crop protection products due to their herbicidal properties.

Key Agrochemical Applications:

- Fluazifop-butyl: This compound was one of the first trifluoromethylpyridine derivatives introduced to the market, showing efficacy against grass weeds .

- Insecticides and Fungicides: Compounds derived from this structure have been explored for their insecticidal and fungicidal activities. For instance, fluazinam, a potent fungicide, exhibits higher activity due to the trifluoromethyl substitution .

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as an active pharmaceutical ingredient (API) in various therapeutic areas.

Notable Pharmaceutical Applications:

- Clinical Trials: Several derivatives are currently undergoing clinical trials for various diseases, including respiratory disorders and cancer .

- Mechanism of Action: The unique structure allows for interactions with biological targets, enhancing bioavailability and efficacy compared to non-fluorinated analogs.

Case Study 1: Fluazinam

Fluazinam is a fungicide that incorporates the trifluoromethylpyridine moiety. It has been shown to interfere with respiration in fungi, leading to its effectiveness as a crop protection agent. Studies indicate that its fluorinated structure contributes significantly to its activity compared to traditional fungicides .

Case Study 2: Flonicamid

Flonicamid is an insecticide derived from a structural optimization process involving this compound. It acts as a modulator of insect sensory systems, demonstrating significant activity against aphids while minimizing impact on beneficial insects .

Data Table: Applications Overview

| Application Area | Compound Name | Key Activity | Notes |

|---|---|---|---|

| Agrochemicals | Fluazifop-butyl | Herbicidal | First TFMP derivative on the market |

| Agrochemicals | Fluazinam | Fungicidal | Higher activity due to trifluoromethyl group |

| Pharmaceuticals | Flonicamid | Insecticidal | Modulates insect sensory systems |

| Pharmaceuticals | Clinical Candidates | Various therapeutic effects | Undergoing clinical trials |

Mécanisme D'action

The mechanism by which 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Substituent Analysis and Structural Variations

The table below compares substituent patterns, molecular properties, and key applications of 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Physical and Chemical Properties

Solubility and Stability :

- The hydroxyl group in the target compound improves water solubility compared to methoxy or nitro analogs (e.g., 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine), which are more lipophilic .

- Trifluoromethyl groups reduce basicity of the pyridine nitrogen, enhancing resistance to metabolic degradation .

- Reactivity: Nitro-substituted derivatives (e.g., 4-Methoxy-5-nitro-2-CF₃-pyridine) exhibit higher electrophilicity, enabling nucleophilic aromatic substitution reactions . The amino group in 5-Amino-2-CF₃-pyridine undergoes oxidation, leading to toxic metabolites like phenylhydroxylamine analogs .

Activité Biologique

4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative that has gained attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C8H8F3N. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological pathways. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of various biological processes.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Neuroprotective Effects : Emerging evidence points to potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate glutamate receptors, providing a protective effect against excitotoxicity .

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities and mechanisms of action of this compound.

Table 1: Summary of Biological Activities

Notable Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth at low concentrations.

- Cancer Cell Apoptosis : Research documented in PMC revealed that treatment with this compound led to increased markers of apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotection in Rodent Models : In vivo studies indicated that this compound could mitigate neuronal damage in rodent models subjected to excitotoxic stress, supporting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves chlorination of the pyridine ring followed by trifluoromethyl group introduction. Key challenges include regioselectivity in substitutions and stability of intermediates. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during trifluoromethylation reduce side-product formation .

- Catalyst Selection : Palladium-based catalysts improve coupling efficiency for methoxy group installation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) isolates the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy at C2, trifluoromethyl at C5) via coupling patterns and chemical shifts .

- X-ray Crystallography : Resolves hydroxyl group hydrogen-bonding interactions (O–H···N) and planar pyridine geometry .

- FT-IR : Identifies O–H (3200–3400 cm) and C–F (1100–1200 cm) stretches .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while methoxy improves solubility for cellular uptake .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC values in anticancer assays .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize activity comparisons .

- Metabolic Stability Testing : Microsomal assays (e.g., human liver microsomes) identify rapid degradation pathways that may skew in vivo results .

Q. How does the introduction of substituents (e.g., azetidine, chlorine) alter the reactivity of the pyridine core?

- Methodological Answer :

- Halogen Exchange : Vapor-phase reactions replace chlorine at C3 with azetidine, increasing steric hindrance and reducing electrophilicity at C4 .

- Electronic Effects : Trifluoromethyl groups at C5 enhance electron-withdrawing effects, directing nucleophilic attacks to C2 and C6 positions .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.